![molecular formula C22H18N2O3S2 B2504586 N-(2-(苯并[d]噻唑-2-基)苯基)-3-(乙磺酰基)苯甲酰胺 CAS No. 898459-42-2](/img/structure/B2504586.png)

N-(2-(苯并[d]噻唑-2-基)苯基)-3-(乙磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

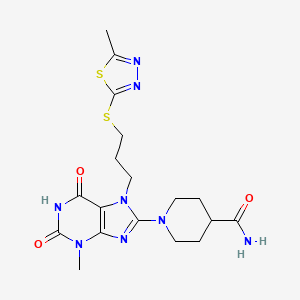

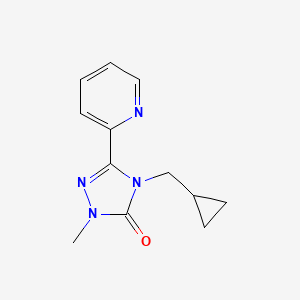

The compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including their role in cardiac electrophysiology, supramolecular chemistry, and as inhibitors of various biological processes .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various strategies, including the cyclization of thioamides, as well as reactions involving sulfonamides and hydrazinecarbothioamides. For instance, the synthesis of related compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with chloroacetoacetate . Similarly, the synthesis of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involves sulfonamide chemistry . These methods highlight the versatility and complexity of synthetic routes available for benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified with various substituents that influence the compound's properties and interactions. For example, the crystal structure of a related compound, 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined by X-ray single-crystal diffraction, revealing its monoclinic space group and molecular dimensions . Such structural analyses are crucial for understanding the compound's potential interactions and biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in a range of chemical reactions, often dictated by their functional groups. The presence of thiazole, sulfonamide, and amide groups in these compounds allows for various non-covalent interactions, such as π-π stacking, hydrogen bonding, and S⋯O interactions, which can be critical for their biological activity and supramolecular assembly . These interactions can also influence the gelation behavior of certain benzamide derivatives, as seen in the case of N-(thiazol-2-yl)benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of methyl groups and the formation of non-covalent interactions can affect the gelation properties and stability of these compounds in various solvents . Additionally, the crystal structure and molecular dimensions can provide insights into the density and other physical properties of these compounds .

科学研究应用

抗疟疾和 COVID-19 药物潜力

- 该化合物已被研究其作为抗疟疾剂的潜力。它显示出有效的体外抗疟疾活性,IC50 值低于 <30µM。此外,该化合物表现出有希望的 ADMET 特性,并且在测试浓度下没有表现出细胞毒性。有趣的是,它在计算研究中也显示出作为 COVID-19 药物的潜力,表明具有广谱抗病毒能力 (Fahim 和 Ismael,2021).

抗癌活性

- 该化合物及其衍生物已被评估了对各种癌细胞系的抗癌特性,包括乳腺癌、肺癌、结肠癌和卵巢癌。许多被测试的化合物表现出中等至优异的抗癌活性,一些衍生物比参考药物显示出更高的有效性 (Ravinaik 等人,2021).

抗菌剂

- 该化合物的衍生物系列已被合成并评估了其抗菌活性。这些化合物对革兰氏阳性菌和革兰氏阴性菌菌株以及真菌菌株表现出显着的效力,一些分子的生长抑制作用高于参考药物 (Bikobo 等人,2017).

心脏电生理活性

- 该化合物的一些 N-取代衍生物已对其心脏电生理活性进行了研究。它们在体外试验中表现出与其他选择性 III 类药物相当的效力,表明在治疗心律失常方面具有潜在应用 (Morgan 等人,1990).

光物理特性

- 该化合物的衍生物已被合成并检查了其光物理特性。这些研究强调了它们在荧光染料中的潜在用途,受益于大斯托克斯位移和固态荧光等特性 (Zhang 等人,2017).

新型凝胶剂的合成

- 该化合物及其衍生物已对其凝胶化行为进行了研究。它们表现出作为超分子凝胶剂的潜力,这可能在材料科学和药物递送系统等各个领域得到应用 (Yadav 和 Ballabh,2020).

碳酸酐酶抑制剂

- 该化合物的金属配合物显示出对碳酸酐酶酶的强抑制特性。这表明在治疗青光眼和水肿等疾病中具有潜在应用,其中碳酸酐酶抑制剂在临床上是有用的 (Büyükkıdan 等人,2013)。

未来方向

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-9-7-8-15(14-16)21(25)23-18-11-4-3-10-17(18)22-24-19-12-5-6-13-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICSVOYXEPKAQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)

![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)

![ethyl 5-amino-1-(5-{[(4-ethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2504520.png)

![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)